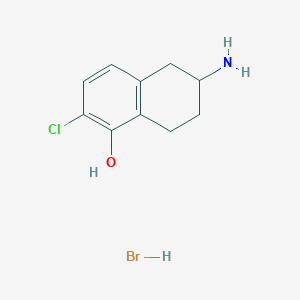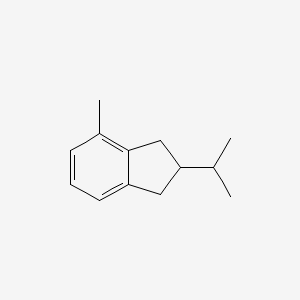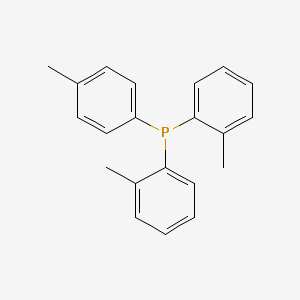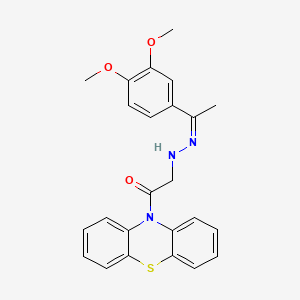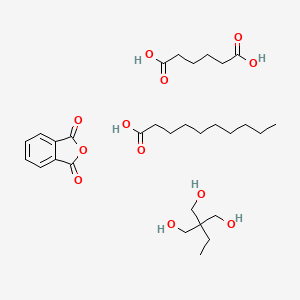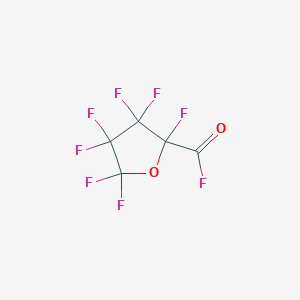
N(alpha)-Formyltetragastrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(alpha)-Formyltetragastrin is a synthetic peptide analog of gastrin, a hormone that stimulates the secretion of gastric acid in the stomach
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-Formyltetragastrin typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling reagent like hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the formyl group is introduced at the N-terminal using formic acid or formylating agents under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.
化学反応の分析
Types of Reactions
N(alpha)-Formyltetragastrin can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DCC or DIC are used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
N(alpha)-Formyltetragastrin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Helps in understanding the role of gastrin in gastrointestinal physiology and its interaction with gastric receptors.
Medicine: Potential therapeutic agent for conditions related to gastric acid secretion, such as peptic ulcers and Zollinger-Ellison syndrome.
Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations.
作用機序
N(alpha)-Formyltetragastrin exerts its effects by binding to the gastrin/cholecystokinin B (CCK-B) receptors on the surface of gastric parietal cells. This binding activates intracellular signaling pathways, leading to the secretion of gastric acid. The primary molecular targets include the CCK-B receptors and downstream effectors such as protein kinase C (PKC) and phospholipase C (PLC).
類似化合物との比較
Similar Compounds
Pentagastrin: Another synthetic peptide analog of gastrin, used for diagnostic purposes.
Cholecystokinin (CCK): A peptide hormone with similar functions to gastrin, involved in digestive processes.
Gastrin-17: A naturally occurring form of gastrin with similar biological activity.
Uniqueness
N(alpha)-Formyltetragastrin is unique due to its specific structural modifications, which enhance its stability and binding affinity to the CCK-B receptors. This makes it a valuable tool for research and potential therapeutic applications.
特性
CAS番号 |
66025-31-8 |
|---|---|
分子式 |
C30H36N6O7S |
分子量 |
624.7 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1-formylindol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H36N6O7S/c1-44-12-11-22(33-28(41)21(31)14-19-16-36(17-37)25-10-6-5-9-20(19)25)29(42)35-24(15-26(38)39)30(43)34-23(27(32)40)13-18-7-3-2-4-8-18/h2-10,16-17,21-24H,11-15,31H2,1H3,(H2,32,40)(H,33,41)(H,34,43)(H,35,42)(H,38,39)/t21-,22-,23-,24-/m0/s1 |
InChIキー |
DISFDUKFTWMOQB-ZJZGAYNASA-N |
異性体SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CN(C3=CC=CC=C32)C=O)N |
正規SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN(C3=CC=CC=C32)C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


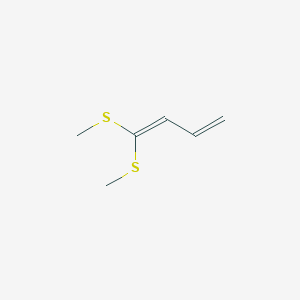
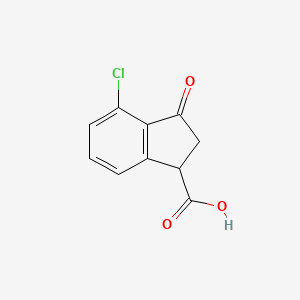
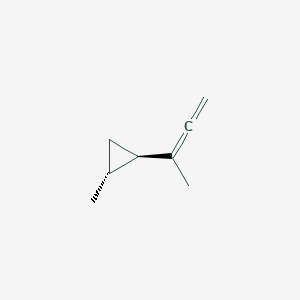
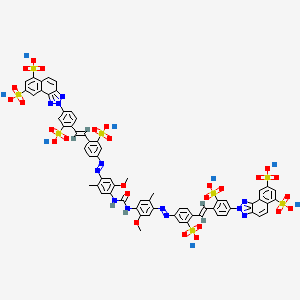
![3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14480725.png)
